1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide

Description

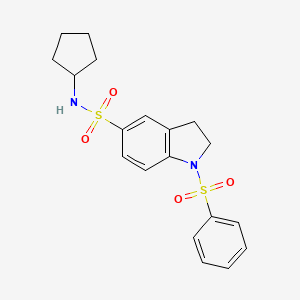

1-(Benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic indole derivative characterized by a dihydroindole core substituted at position 1 with a benzenesulfonyl group and at position 5 with a sulfonamide-linked cyclopentyl moiety. This structure combines aromatic sulfonyl groups with a saturated indole scaffold, which is frequently exploited in medicinal chemistry for its bioavailability and target-binding versatility.

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c22-26(23,20-16-6-4-5-7-16)18-10-11-19-15(14-18)12-13-21(19)27(24,25)17-8-2-1-3-9-17/h1-3,8-11,14,16,20H,4-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHMFVHBKVBZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide typically involves the reaction of benzenesulfonyl chloride with N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide under basic conditions. Common bases used in this reaction include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2-dichloroethane (DCE) as a solvent . The reaction is carried out at elevated temperatures to drive the reaction to completion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using iridium-catalyzed transfer hydrogenation.

Substitution: The compound can undergo substitution reactions with aryl halides, pseudohalides, and sodium arylsulfinates.

Common reagents and conditions used in these reactions include palladium or copper catalysts for cross-coupling reactions and phosphorus pentachloride for the conversion to sulfonyl chloride . Major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters .

Scientific Research Applications

1-(Benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.

Comparison with Similar Compounds

Sulfonamide vs. Carboxamide Derivatives

- Sulfonamide Advantage: The dual sulfonamide groups in the target compound may enhance hydrogen bonding with enzymatic targets, as seen in GSK2’s interaction with MtTrpAB .

- Substituent Effects :

- Cyclopentyl vs. Cyclopropyl : Cyclopentyl’s larger ring size increases lipophilicity, which may improve blood-brain barrier penetration compared to cyclopropyl .

- Fluorine and Electron-Withdrawing Groups : GSK2’s 2-fluorobenzoyl group enhances binding to MtTrpAB by stabilizing aromatic stacking interactions .

Biological Activity

1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H22N2O4S2

- Molecular Weight : 402.52 g/mol

- CAS Number : 919019-91-3

The structure features a benzenesulfonyl group, a cyclopentyl moiety, and a dihydroindole core, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity. The indole core also participates in π-π interactions, which are critical for the compound's interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Inhibition of COX-2 can lead to anti-inflammatory effects, making this compound a candidate for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated potential antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of similar sulfonamide compounds. Here are notable findings:

Q & A

Q. What are the common synthetic routes for preparing 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. Key steps include:

- Sulfonylation : Reacting the indole precursor with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Cyclopentylamine coupling : Introducing the N-cyclopentyl group via nucleophilic substitution or amidation under anhydrous conditions .

- Solvent selection : Dichloromethane or DMF is often used to stabilize intermediates and enhance reactivity .

- Temperature control : Low temperatures (0–5°C) during sulfonylation prevent side reactions, while higher temperatures (80–100°C) may be required for cyclization .

Q. Critical Parameters :

- Purity of starting materials (e.g., indole derivatives).

- Strict exclusion of moisture to avoid hydrolysis of sulfonyl chloride intermediates.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Resolves the 3D arrangement of the benzenesulfonyl and cyclopentyl groups, confirming regioselectivity and stereochemistry .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.0 ppm (cyclopentyl CH₂), and δ 1.5–2.0 ppm (cyclopentyl CH₃) .

- ¹³C NMR : Signals near 120–140 ppm (indole carbons) and 50–60 ppm (sulfonamide-linked carbons) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ peak matching the theoretical mass (e.g., ~435 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield while minimizing byproduct formation in multi-step reactions?

Methodological Answer:

- Stepwise purification : Use flash chromatography after each reaction step to isolate intermediates, reducing carryover impurities .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency in the cyclopentylamine step .

- Reaction monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate steps at optimal conversion .

- Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb excess sulfonyl chloride or HCl .

Data Contradiction Example :

Higher temperatures in sulfonylation steps may increase reaction rates but also promote decomposition of the indole core. Balancing these requires empirical optimization .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound's biological activity?

Methodological Answer:

- Molecular dynamics simulations : Refine docking models by incorporating solvent effects and flexible binding pockets to better match experimental IC₅₀ values .

- Assay validation : Replicate enzyme inhibition assays under varied conditions (e.g., pH, cofactors) to identify discrepancies caused by experimental variables .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified sulfonamide or cyclopentyl groups to test computational predictions against empirical data .

Example :

Computational models may overestimate binding affinity due to rigid receptor assumptions. Experimental mutagenesis of target proteins can validate key interaction sites .

Q. How does the electronic configuration of the sulfonamide groups influence the compound's reactivity and biological interactions?

Methodological Answer:

- Electron-withdrawing effects : The sulfonyl group stabilizes negative charges, enhancing hydrogen-bonding with biological targets (e.g., enzyme active sites) .

- Density functional theory (DFT) : Calculations reveal charge distribution at the sulfonamide nitrogen, correlating with antibacterial activity in analogs .

- Comparative studies : Replace benzenesulfonyl with aliphatic sulfonamides to assess electronic contributions to solubility and membrane permeability .

Q. What in vitro models are suitable for evaluating the compound's pharmacokinetic properties?

Methodological Answer:

- Caco-2 cell monolayers : Assess intestinal absorption and permeability .

- Microsomal stability assays : Use liver microsomes to predict metabolic clearance rates .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies binding to albumin/globulins, informing bioavailability .

Data Limitation :

In vitro models may underestimate in vivo metabolism due to lack of systemic factors (e.g., blood flow variability) .

Tables for Key Data

Q. Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, Et₃N, DCM, 0°C | 65–75 | |

| Cyclopentyl Coupling | Cyclopentylamine, DMF, 80°C, 12 hr | 50–60 | |

| Purification | Flash chromatography (Hexane:EtOAc 3:1) | >95 purity |

Q. Table 2: Spectroscopic Data (¹H NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (indole) | 7.5–8.0 | Multiplet | |

| Cyclopentyl CH₂ | 3.5–4.0 | Quintet | |

| Sulfonamide NH | 10.2–10.5 | Singlet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.